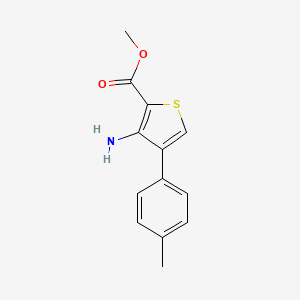

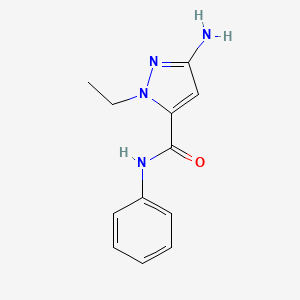

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” is a chemical compound used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C13H14NO2S/c1-8-3-5-9 (6-4-8)10-7-17-12 (11 (10)14)13 (15)16-2/h3-7,17H,14H2,1-2H3 . The molecular weight of the compound is 248.33 . Chemical Reactions Analysis

“Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 248.33 . It should be stored at temperatures between 2-8°C .Scientific Research Applications

Assessment of Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. The study employed methodologies such as the Ames test and Comet assay, exploring the compound's DNA-damaging effects and carcinogenic potential, with a focus on elucidating structure-toxicity relationships and potential toxicological pathways (Lepailleur et al., 2014).

Chemical Synthesis and Reactivity

Chemical Reactivity with Amines and Hydrazines

Research on this compound has also explored its reactivity with orthoesters, primary amines, hydrazines, and phenylhydrazine. The study delved into the mechanisms of cyclization, providing insights into the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Synthesis of Tetrasubstituted Thiophenes

The compound has also been utilized in the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, demonstrating its versatility and efficiency in organic synthesis (Sahu et al., 2015).

Applications in Material Science

Corrosion Inhibition Properties

The compound and its derivatives have been assessed for their corrosion inhibition properties on mild steel, which is vital for industrial applications like pickling processes. The study included a comprehensive examination of the compounds' surface interaction and theoretical insights into the binding mechanisms (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of related thiophene derivatives has been studied, providing valuable information on molecular configuration, stabilization mechanisms, and potential interactions, crucial for understanding the material properties and designing new compounds (Vasu et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDUVOANRRUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)

![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)

![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)